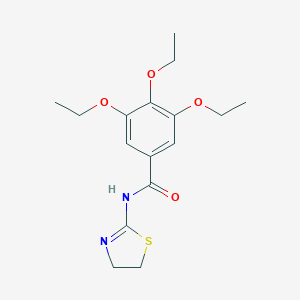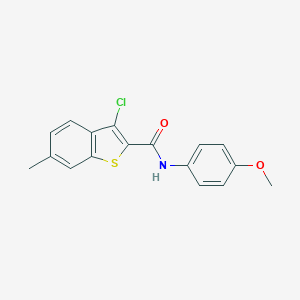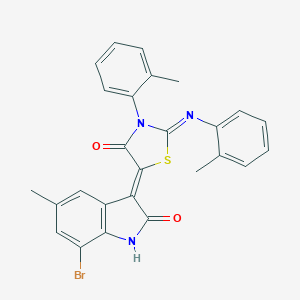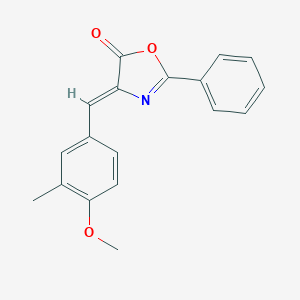![molecular formula C17H18ClNO3S B335343 ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B335343.png)
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to form the thiophene ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-methylphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Uniqueness
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C17H18ClNO3S |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-13-10(3)23-16(14(13)17(21)22-5-2)19-15(20)11-6-8-12(18)9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) |
InChIキー |
VDXCKWPYZQJBKO-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B335261.png)
![Ethyl 6-ethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335267.png)
![Dimethyl 5-{[3-(4-chlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335268.png)


![4-{[3-(4-Isopropylphenyl)acryloyl]amino}](/img/structure/B335276.png)
![isopropyl 2-{[3-(4-bromophenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335277.png)

![Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335280.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B335282.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B335283.png)
![Diisopropyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335284.png)
![Dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]terephthalate](/img/structure/B335285.png)
